molecular formula C11H11N3O5S B7080402 Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate

Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate

Cat. No.: B7080402
M. Wt: 297.29 g/mol
InChI Key: XBCBISQNNBBFRD-UHFFFAOYSA-N
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Description

Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group and a sulfamoyl group linked to an oxazole moiety

Properties

IUPAC Name

methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O5S/c1-18-11(15)8-4-10(7-12-5-8)20(16,17)14-6-9-2-3-13-19-9/h2-5,7,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCBISQNNBBFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)NCC2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring followed by the introduction of the sulfamoyl group and the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The oxazole and pyridine rings can engage in π-π interactions with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1,2-oxazol-3-ylmethylsulfamoyl)pyridine-3-carboxylate
  • Methyl 5-(1,2-thiazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate
  • Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)benzene-3-carboxylate

Uniqueness

Methyl 5-(1,2-oxazol-5-ylmethylsulfamoyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the oxazole and pyridine rings, along with the sulfamoyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

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